![molecular formula C10H14O2 B2393500 Spiro[bicyclo[3.3.1]nonane-3,2'-oxirane]-7-one CAS No. 53110-08-0](/img/structure/B2393500.png)
Spiro[bicyclo[3.3.1]nonane-3,2'-oxirane]-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[bicyclo[3.3.1]nonane-3,2’-oxirane]-7-one is a chemical compound with the CAS Number: 53110-08-0 . It has a molecular weight of 166.22 .
Synthesis Analysis
The synthesis of spiro compounds bearing the bicyclo[3.3.1]nonane framework has been based on bicyclo[3.3.1]nonan-2,6-dione and bicyclo[3.3.1]nonan-2-one . The condensation reaction between an aliphatic or aromatic aldehyde and acetylacetone can also be used to obtain bicyclo nonane moieties .Molecular Structure Analysis
The Spiro[bicyclo[3.3.1]nonane-3,2’-oxirane]-7-one molecule contains a total of 28 bond(s). There are 14 non-H bond(s), 1 multiple bond(s), 1 double bond(s), 1 three-membered ring(s), 2 six-membered ring(s), 1 eight-membered ring(s), 1 ketone(s) (aliphatic), 1 ether(s) (aliphatic), and 1 Oxirane(s) .Chemical Reactions Analysis
The crossed-aldol condensation reaction of aromatic aldehydes with ketones such as acetone and cyclohexanone leads to the efficient formation of cross conjugated α,β-unsaturated ketones in excellent yield .Scientific Research Applications
Anticancer Chemotherapeutics
The bicyclo[3.3.1]nonane moiety is predominant in many biologically active natural products . Many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for use as potent anticancer entities . This is due to their exceptional characteristics compared to other compounds .
Asymmetric Catalysis
Bicyclo[3.3.1]nonane derivatives are also used in asymmetric catalysis . Asymmetric catalysis is a type of catalysis in which a chiral catalyst directs the formation of a chiral compound in an enantioselective or diastereoselective manner .
Ion Receptors
Another application of bicyclo[3.3.1]nonane derivatives is their use as ion receptors . Ion receptors are molecules that can bind and transport ions across cell membranes .
Metallocycles
Bicyclo[3.3.1]nonane derivatives have been successfully applied in the creation of metallocycles . Metallocycles are cyclic compounds that contain one or more metal atoms in the ring .
Molecular Tweezers
Molecular tweezers are another application of bicyclo[3.3.1]nonane derivatives . These are host molecules capable of holding guest molecules between their two arms .
Crystallographic Studies
Unsaturated bicyclo[3.3.1]nonane derivatives have been used in synthetic and crystallographic studies . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant .
Mechanism of Action
Target of Action
Spiro[bicyclo[3.3.1]nonane-3,2’-oxirane]-7-one is a complex organic compound with a unique structure. Similar compounds have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s plausible that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces, which is common for many organic compounds .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Result of Action
Similar compounds have been known to induce various cellular responses, including changes in cell morphology, alterations in gene expression, and modulation of cellular signaling pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Spiro[bicyclo[3.3.1]nonane-3,2’-oxirane]-7-one. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
(1R,5S)-spiro[bicyclo[3.3.1]nonane-7,2'-oxirane]-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-9-2-7-1-8(3-9)5-10(4-7)6-12-10/h7-8H,1-6H2/t7-,8+,10? |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMLVNKQIMLJSW-JWHQNHQBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)CC1CC3(C2)CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CC(=O)C[C@H]1CC3(C2)CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[bicyclo[3.3.1]nonane-3,2'-oxirane]-7-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.